(4-ethyl-2-undecyl-4,5-dihydrooxazol-4-yl)methanol
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Overview
Description
(4-ethyl-2-undecyl-4,5-dihydrooxazol-4-yl)methanol is a chemical compound with the molecular formula C17H33NO2 and a molecular weight of 283.45 g/mol It is known for its unique structure, which includes an oxazoline ring, an ethyl group, and an undecyl chain
Preparation Methods
The synthesis of (4-ethyl-2-undecyl-4,5-dihydrooxazol-4-yl)methanol typically involves the reaction of an appropriate aldehyde or ketone with an amino alcohol under acidic or basic conditions to form the oxazoline ring . The reaction conditions, such as temperature and solvent, can vary depending on the specific synthetic route chosen. Industrial production methods may involve the use of catalysts to increase yield and efficiency .
Chemical Reactions Analysis
(4-ethyl-2-undecyl-4,5-dihydrooxazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazoline derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: The oxazoline ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(4-ethyl-2-undecyl-4,5-dihydrooxazol-4-yl)methanol has several scientific research applications:
Mechanism of Action
The mechanism of action of (4-ethyl-2-undecyl-4,5-dihydrooxazol-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazoline ring can act as a nucleophile, participating in various biochemical pathways . The ethyl and undecyl groups contribute to the compound’s hydrophobic properties, affecting its solubility and interaction with biological membranes .
Comparison with Similar Compounds
(4-ethyl-2-undecyl-4,5-dihydrooxazol-4-yl)methanol can be compared with other oxazoline derivatives, such as:
Properties
CAS No. |
24448-07-5 |
---|---|
Molecular Formula |
C17H33NO2 |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
(4-ethyl-2-undecyl-5H-1,3-oxazol-4-yl)methanol |
InChI |
InChI=1S/C17H33NO2/c1-3-5-6-7-8-9-10-11-12-13-16-18-17(4-2,14-19)15-20-16/h19H,3-15H2,1-2H3 |
InChI Key |
VBFBQEURBQANIX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC1=NC(CO1)(CC)CO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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